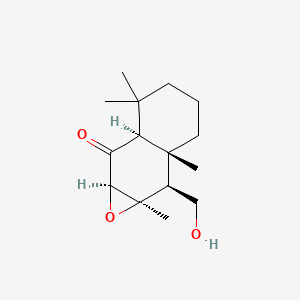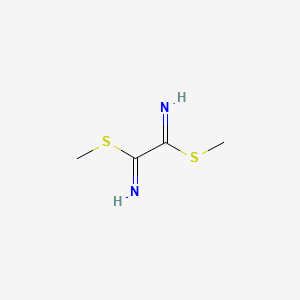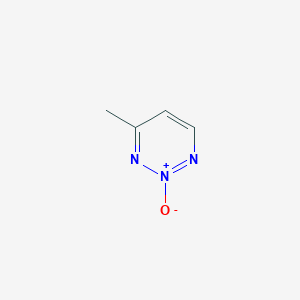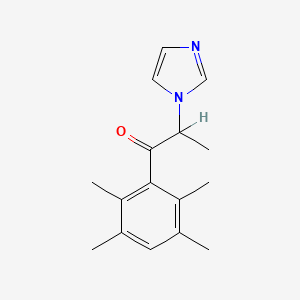
Pentadec-1-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-pentadecene. In this method, 1-pentadecene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of fatty acids or fatty acid esters derived from natural sources, such as vegetable oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as nickel or palladium, to produce the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Pentadecanal (aldehyde) or pentadecanoic acid (carboxylic acid).
Reduction: Pentadecan-1-ol (saturated alcohol).
Substitution: Pentadecyl halides or esters.
Aplicaciones Científicas De Investigación
Pentadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Pentadec-1-EN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. The double bond provides a site for chemical modifications, such as oxidation or reduction, which can alter its biological activity. In biological systems, this compound may interact with cell membranes, enzymes, and receptors, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentadecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Pentadecan-1-ol: A saturated alcohol with a similar carbon chain length but lacking the double bond.
Hexadec-1-EN-1-OL: An unsaturated alcohol with a longer carbon chain.
Uniqueness
Pentadec-1-EN-1-OL is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75278-64-7 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
pentadec-1-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-16H,2-13H2,1H3 |
Clave InChI |
DQHMTJSDCRBKNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
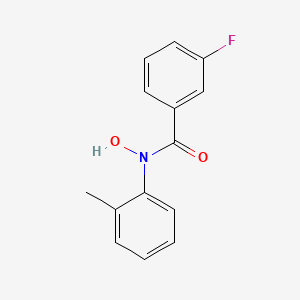
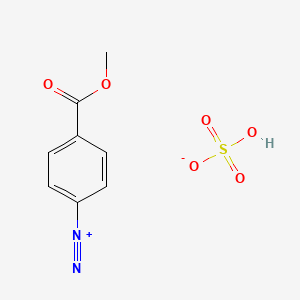

![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)



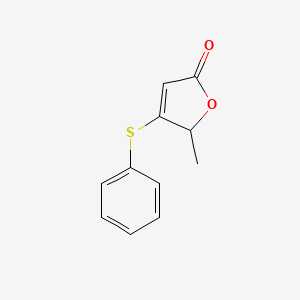
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
